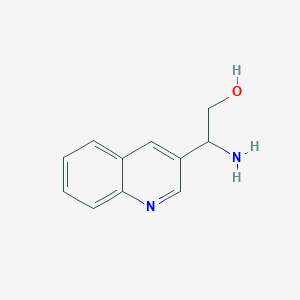![molecular formula C9H13F2N B13531607 10,10-Difluoro-7-azadispiro[2.0.54.13]decane](/img/structure/B13531607.png)
10,10-Difluoro-7-azadispiro[2.0.54.13]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its two fluorine atoms and a nitrogen atom incorporated within its bicyclic framework. The presence of fluorine atoms often imparts significant chemical stability and biological activity, making such compounds of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the spirocyclic structure. Specific details on the exact synthetic routes and conditions are proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of 10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. This includes precise control over temperature, pressure, and the concentration of reactants. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives .
Wissenschaftliche Forschungsanwendungen
10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s stability and biological activity make it a candidate for studying biochemical pathways and interactions.
Wirkmechanismus
The mechanism of action of 10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane involves its interaction with specific molecular targets. The fluorine atoms can form strong bonds with biological molecules, influencing their function. The nitrogen atom in the spirocyclic structure can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane hydrochloride : A closely related compound with similar structural features but different physicochemical properties.
- Other spirocyclic compounds : Compounds with similar spirocyclic frameworks but different substituents, such as 10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane derivatives.
Uniqueness
10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane is unique due to its specific combination of fluorine and nitrogen atoms within a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C9H13F2N |
|---|---|
Molekulargewicht |
173.20 g/mol |
IUPAC-Name |
10,10-difluoro-7-azadispiro[2.0.54.13]decane |
InChI |
InChI=1S/C9H13F2N/c10-9(11)7(1-2-7)8(9)3-5-12-6-4-8/h12H,1-6H2 |
InChI-Schlüssel |
WZXPHSZEBXXZQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12C3(C2(F)F)CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride](/img/structure/B13531590.png)


![1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13531608.png)
